rac 1-Linolenoyl-3-chloropropanediol-d5 rac 1-Linolenoyl-3-chloropropanediol-d5
Brand Name: Vulcanchem
CAS No.:
VCID: VC18568249
InChI: InChI=1S/C21H35ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h3-4,6-7,9-10,20,23H,2,5,8,11-19H2,1H3/b4-3-,7-6-,10-9-/i18D2,19D2,20D
SMILES:
Molecular Formula: C21H35ClO3
Molecular Weight: 376.0 g/mol

rac 1-Linolenoyl-3-chloropropanediol-d5

CAS No.:

Cat. No.: VC18568249

Molecular Formula: C21H35ClO3

Molecular Weight: 376.0 g/mol

* For research use only. Not for human or veterinary use.

rac 1-Linolenoyl-3-chloropropanediol-d5 -

Specification

Molecular Formula C21H35ClO3
Molecular Weight 376.0 g/mol
IUPAC Name (3-chloro-1,1,2,3,3-pentadeuterio-2-hydroxypropyl) (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
Standard InChI InChI=1S/C21H35ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h3-4,6-7,9-10,20,23H,2,5,8,11-19H2,1H3/b4-3-,7-6-,10-9-/i18D2,19D2,20D
Standard InChI Key WMDJVMPIYSIHEJ-IMUSMWQLSA-N
Isomeric SMILES [2H]C([2H])(C([2H])(C([2H])([2H])Cl)O)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC
Canonical SMILES CCC=CCC=CCC=CCCCCCCCC(=O)OCC(CCl)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Isotopic Labeling

The molecular formula of rac 1-Linolenoyl-3-chloropropanediol-d5 is C₂₁H₃₀D₅ClO₃, with a molecular weight of 375.98–378.00 g/mol . The compound features:

  • A linolenic acid ((9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid) esterified at the sn-1 position.

  • A 3-chloropropanediol moiety at the sn-3 position, substituted with five deuterium atoms (D₅) on the propanediol backbone.

  • A chlorine atom at the sn-2 position, which enhances its reactivity in nucleophilic substitution reactions .

The deuterium labeling facilitates isotopic dilution assays, minimizing matrix effects in mass spectrometry (MS)-based lipidomics .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₁H₃₀D₅ClO₃
Molecular Weight375.98–378.00 g/mol
CAS Number2734920-69-3
Purity>95% (HPLC)
Storage Conditions-20°C (long-term), 4°C (short-term)

Synthesis and Industrial Production

Regioselective Esterification

The synthesis involves enzymatic or chemical esterification of 3-chloropropanediol-d5 with linolenic acid. Enzymatic methods using lipases (e.g., Candida antarctica lipase B) achieve higher regioselectivity, minimizing acyl migration . Chemical routes employ Steglich esterification with dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), though this risks racemization.

Industrial-Scale Challenges

Industrial production requires high-purity reagents and strict temperature control (~60°C) to prevent dehalogenation. Post-synthesis purification via preparative HPLC or silica gel chromatography ensures >95% purity, critical for analytical standards .

ParameterValueMethod
LOD0.5 µg/kgLC-MS
Recovery Rate92–105%
Precision (RSD)<8%

Biological Activity and Mechanistic Insights

Membrane Dynamics and Signaling

The linolenoyl group enhances membrane fluidity in model lipid bilayers, as shown by fluorescence anisotropy assays . This property modulates the activity of membrane-bound proteins like G-protein-coupled receptors (GPCRs).

Analytical Methodologies

High-Resolution Mass Spectrometry (HRMS)

HRMS coupled with liquid chromatography (LC) resolves positional isomers using chlorine-specific fragments (e.g., m/z 35/37) . Deuterium labels provide a +5 Da shift, distinguishing the compound from non-labeled analogs .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR confirm the chloropropanediol backbone and linolenoyl regiochemistry. Key signals include:

  • δ 4.95 ppm (chlorinated CH₂).

  • δ 5.35 ppm (linolenoyl double bonds) .

Comparative Analysis with Structural Analogs

Impact of Fatty Acid Unsaturation

Compared to rac 1-Oleoyl-3-chloropropanediol-d5 (C21H32D5ClO3), the linolenoyl analog’s three double bonds increase oxidation susceptibility but enhance membrane integration .

Table 3: Physicochemical Comparison of Chloropropanediol Esters

CompoundFatty AcidDouble BondsSolubility (mg/mL)
rac 1-Linolenoyl-d5C18:3 (ω-3)30.12
rac 1-Oleoyl-d5C18:1 (ω-9)10.25
rac 1-Palmitoyl-d5C16:000.45

Future Directions and Research Gaps

Environmental Monitoring

Developing biodegradable analogs could mitigate ecological risks. Computational models predict that replacing chlorine with a hydroxyl group reduces persistence by 70%.

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